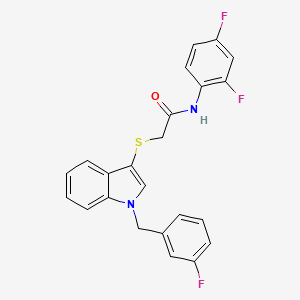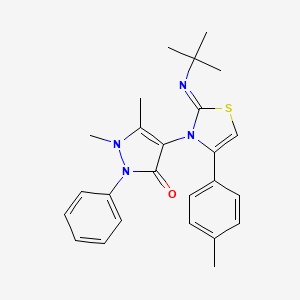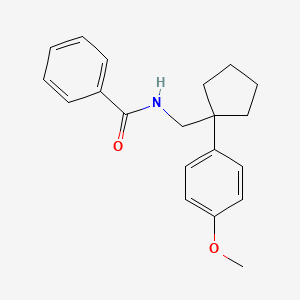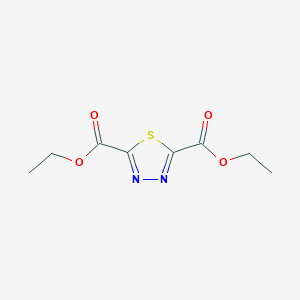![molecular formula C14H13N3OS B2759679 3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 300818-36-4](/img/structure/B2759679.png)
3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a compound that belongs to the family of pyridopyrimidine derivatives . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The crystal packing is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighbouring pyridyl rings of molecule A [centroid–centroid distance = 3.8395 (10) Å] and C—H…π interactions .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant bioactivity as antimicrobial and anti-inflammatory agents. The synthesis of these compounds involves various chemical reactions to enhance their antibacterial, antifungal, and anti-inflammatory properties. For instance, certain derivatives have shown remarkable activity toward fungi, bacteria, and inflammation, suggesting their potential in treating infections and inflammatory conditions (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Antioxidant Activity
Another study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole and evaluated their antioxidant activity. These compounds were tested in vitro for their ability to scavenge radicals, with some showing significant radical scavenging activity. The presence of electron-donating and electron-withdrawing groups on the thienopyrimidine ring was found to influence their antioxidant effectiveness (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antitumor activity. For example, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, known to inhibit tumor necrosis factor alpha and nitric oxide, represent an important intermediate for developing potential antitumor agents. The synthesis of these compounds involves a green synthetic method, suggesting their role in the development of new cancer therapies (Lei, Wang, Xiong, & Lan, 2017).
Novel Synthetic Approaches
Research also includes developing novel synthetic approaches for thieno[2,3-d]pyrimidine derivatives to enhance their pharmacological properties. One study reports a catalytic four-component reaction to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, indicating a more efficient and green approach to producing these bioactive compounds (Shi et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a range of biological and pharmacological activities .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, their affinity for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Similar compounds have been reported to exhibit a range of biological and pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can be induced by a wide range of environmental factors including UV stress, pathogen invasion, pesticide action, and oxygen shortage .
Properties
IUPAC Name |
3-amino-2-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-3-5-10(6-4-8)11-7-19-13-12(11)14(18)17(15)9(2)16-13/h3-7H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVVFFQVJOGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2759600.png)
![4-[benzyl(methyl)amino]-6-methyl-N-(2-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759602.png)

![3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoic acid](/img/structure/B2759604.png)

![Methyl 4-{[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2759607.png)



![N-(2,2-Difluorospiro[2.5]octan-6-yl)prop-2-enamide](/img/structure/B2759611.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2759613.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)
